molecular formula C21H13N3O3S B5107609 4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid

4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid

Cat. No.: B5107609
M. Wt: 387.4 g/mol
InChI Key: KDIMTKYNZDBTGR-PTNGSMBKSA-N
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Description

4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid is a complex organic compound that features a benzimidazole moiety, a furan ring, and a cyanoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid typically involves multiple steps. One common approach starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with appropriate reagents to introduce the furan and cyanoethenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and furan rings can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzimidazole moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The cyanoethenyl group may participate in covalent bonding with target proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid is unique due to the presence of the cyanoethenyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O3S/c22-12-15(13-5-7-14(8-6-13)20(25)26)11-16-9-10-19(27-16)28-21-23-17-3-1-2-4-18(17)24-21/h1-11H,(H,23,24)(H,25,26)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIMTKYNZDBTGR-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C(C#N)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C(/C#N)\C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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